molecular formula C11H19N5O B1478741 2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one CAS No. 2098081-84-4

2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one

Cat. No.: B1478741
CAS No.: 2098081-84-4
M. Wt: 237.3 g/mol
InChI Key: ZHMMBQJFNXDVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H19N5O and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Attachment Inhibitors

Research has identified compounds with structural similarities to "2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one" as potent HIV-1 attachment inhibitors. These compounds, featuring azaindole cores and modifications including azido groups, have been developed to target the viral envelope protein gp120, demonstrating subnanomolar potency and favorable pharmacokinetic profiles for potential clinical application (Regueiro-Ren et al., 2013). Another study highlighted the evolution from indole to azaindoles, leading to the identification of specific compounds as drug candidates that exhibit antiviral activity against HIV-1, showcasing the importance of such chemical structures in medicinal chemistry (Wang et al., 2009).

Solid-Phase Peptide Synthesis

Azido groups play a critical role in the synthesis of peptidotriazoles via copper(I)-catalyzed 1,3-dipolar cycloadditions, demonstrating the utility of azides in peptide modification and drug development. This method facilitates the incorporation of triazoles into peptides, offering a versatile tool for enhancing peptide properties (Tornøe et al., 2002).

Magnetic Materials

Azido and piperazine derivatives are also explored in the synthesis of coordination compounds with interesting magnetic properties. For instance, azido-bridged Co(II) compounds with flexible coligands exhibit unique magnetic behaviors, contributing to the field of molecular magnetism and offering potential for the development of magnetic materials (Li et al., 2008).

Photoredox Catalysis

In organic synthesis, the use of azido groups alongside alkynes in photoredox catalysis has enabled the alkylazidation of alkenes, demonstrating a novel approach to constructing azido-containing compounds. This method highlights the role of azido groups in facilitating efficient bond formation under light-mediated conditions, leading to products with potential pharmaceutical relevance (Yang et al., 2020).

Properties

IUPAC Name

2-azido-1-(4-cyclopentylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c12-14-13-9-11(17)16-7-5-15(6-8-16)10-3-1-2-4-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMBQJFNXDVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(4-cyclopentylpiperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.